
Elexacaftor
Descripción general
Descripción
Elexacaftor (VX-445) is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed to address the underlying defect in CFTR protein processing, particularly in patients with the p.Phe508del mutation. It functions by stabilizing misfolded CFTR proteins, enabling their trafficking to the cell membrane . This compound is primarily administered in combination with tezacaftor and ivacaftor (ETI), forming the first triple-combination therapy approved for cystic fibrosis (CF) patients with at least one F508del mutation .
Pharmacokinetically, this compound reaches peak plasma concentrations (Tmax) at 6 hours, with 99% protein binding (primarily albumin) and fecal excretion (87.3%). It undergoes CYP3A4/5-mediated metabolism, producing active metabolites like this compound-M23, which retains comparable potency . Clinical studies demonstrate significant improvements in lung function (e.g., ppFEV1 increases of 10–15%) and reduced pulmonary exacerbations in patients receiving ETI .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Elexacaftor implica múltiples pasos, comenzando con la preparación de intermediarios clave. Uno de los intermediarios críticos es el 3,3,3-trifluoro-2,2-dimetilpropano-1-ol. El método de preparación incluye los siguientes pasos :
Reacción de Condensación: El ácido 3,3,3-trifluoropropiónico se hace reaccionar con un reactivo protector en un disolvente, seguido de la adición de un reactivo de condensación para obtener un intermedio.
Metilación: El intermedio se hace reaccionar entonces con un agente metilante y una base para formar otro intermedio.
Reducción: El intermedio final se disuelve en un disolvente y se hace reaccionar con un agente reductor para obtener 3,3,3-trifluoro-2,2-dimetilpropano-1-ol.
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso implica el uso de técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad .
Análisis De Reacciones Químicas
Method A: Enzymatic Resolution (5-Step)
- Michael Adduct Formation : Methyl methacrylate (75 ) reacts with 2-nitropropane (76 ) in THF with DBU, yielding adduct 74 (99% crude yield) .
- Enzymatic Hydrolysis : Palatase lipase selectively hydrolyzes the undesired (R)-ester, leaving (S)-ester 83 (45% yield, 98% ee) .
Method B: Ring Contraction (4-Step)
- Starting Material : Piperidone 355 undergoes base-mediated ring contraction in chloroform with a phase-transfer catalyst .
- Mechanism : Epoxidation → Dichloroepoxide cleavage → Imine hydrolysis → Recyclization .
- Asymmetric Hydrogenation : Ru or Rh catalysts achieve >98% enantiomeric excess (ee) for the chiral methyl center .
Reaction Outcomes :
Step | Yield | Catalyst |
---|---|---|
Ring contraction | 75% | Phase-transfer |
Hydrogenation | 91% | RuCl(p-cymene) |
Final Assembly via Coupling Reactions
This compound is synthesized through sequential coupling reactions:
Pyrazole-Nicotinic Acid Coupling
- Substitution Reaction : Pyrazole 354 reacts with tert-butyl-protected carboxylic acid 359 under basic conditions (K₂CO₃), yielding 366 (95% over two steps) .
Sulfonamide Formation
- Activation : Acid 366 is activated with CDI (1,1'-carbonyldiimidazole) and coupled with sulfonamide 368 , forming chloropyridine 369 (93% yield) .
Pyrrolidine Substitution
- Nucleophilic Aromatic Substitution : Chloropyridine 369 reacts with pyrrolidine 358 under CuI catalysis, yielding this compound (90% yield) .
Key Reaction Data :
Reaction Step | Reagent/Catalyst | Solvent | Yield |
---|---|---|---|
CDI activation | CDI | DCM | 93% |
CuI-mediated coupling | CuI, 1,2-DACH | DMF | 90% |
Gould–Jacobs Reaction
- Quinoline Synthesis : Diethyl ethoxymethylene malonate (8 ) reacts with aniline (9 ) under neat conditions at 140–150°C, forming enamine 18 . Subsequent Friedel–Crafts cycloacylation with POCl₃/PPA yields quinoline 4a (64% over three steps) .
Witkop–Winterfeldt Oxidation
- Indole to Quinoline : Indolyl group 14 undergoes ozonolysis to form the quinoline core, critical for ivacaftor-derived intermediates .
Challenges and Optimizations
- Regioselective Nitration : Electron-withdrawing groups on di-tert-butylphenol direct nitration to the 5-position, achieving an 8:1 regioisomer ratio .
- Large-Scale Synthesis : Ru-catalyzed hydrogenation in plug-flow reactors (300 g scale) ensures high enantiopurity (98% ee) .
This synthesis leverages advanced organic methodologies, including enzymatic resolution, asymmetric catalysis, and regioselective transformations, to achieve a therapeutically effective CFTR modulator .
Aplicaciones Científicas De Investigación
Cystic Fibrosis Treatment
Elexacaftor has been shown to significantly improve lung function and overall health in patients with cystic fibrosis. It is particularly effective for individuals carrying at least one F508del mutation, which is the most common mutation associated with CF.
- Efficacy : Clinical trials have demonstrated that ETI leads to substantial improvements in forced expiratory volume in one second (FEV1), a key measure of lung function. In a long-term study involving 399 participants, mean FEV1 increased, and pulmonary exacerbation rates decreased significantly over time .
- Safety Profile : The compound has a favorable safety profile. Most adverse events reported were mild to moderate, with serious adverse events occurring at lower rates than in earlier studies .
Pediatric Applications
Recent studies have also evaluated the safety and efficacy of this compound in younger populations, specifically children aged 2 to 5 years. In these trials, this compound was found to be safe and well-tolerated, showing significant reductions in sweat chloride concentration and improvements in lung clearance index .
Real-World Effectiveness
A multicenter observational study conducted across 16 centers in Spain assessed the long-term effects of ETI on patients with advanced lung disease (FEV1 <40%). After 30 months of treatment, significant improvements were noted in various clinical parameters:
- Lung Function : Average increases in FEV1 were observed, alongside improvements in body mass index (BMI) and quality of life scores.
- Exacerbation Rates : The frequency of pulmonary exacerbations decreased markedly during the treatment period .
Long-Term Registry Studies
In a comprehensive post-approval study involving a diverse U.S. population, participants who had never received modulator therapy before showed notable improvements across multiple health metrics after starting ETI. The study tracked changes over six months and reported significant enhancements in lung function and nutritional status .
Data Summary
Study Type | Population | Key Findings | Duration |
---|---|---|---|
Phase 3 Clinical Trial | Adults ≥12 years | Improved FEV1, reduced exacerbations | 144 weeks |
Pediatric Open-Label Study | Children 2-5 years | Safe; reduced sweat chloride; improved lung function | 24 weeks |
Multicenter Observational Study | Adults with advanced CF | Significant clinical improvement over 30 months | 30 months |
Post-Approval Registry Study | Diverse U.S. population | Enhanced lung function and BMI | 6 months |
Mecanismo De Acción
Elexacaftor actúa como corrector del CFTR uniéndose a la proteína CFTR y facilitando su correcto plegamiento y tráfico a la superficie celular. Esto aumenta la cantidad de proteína CFTR funcional disponible, lo que ayuda a regular el transporte de iones cloruro y sodio a través de las células epiteliales. La combinación con tezacaftor e ivacaftor mejora aún más la eficacia al estabilizar la proteína y aumentar su actividad de canal .
Compuestos Similares:
Tezacaftor: Otro corrector del CFTR utilizado en combinación con ivacaftor.
Ivacaftor: Un potenciador del CFTR que aumenta la actividad de canal de la proteína CFTR.
Lumacaftor: Un corrector del CFTR de primera generación utilizado en combinación con ivacaftor.
Comparación: this compound se considera un corrector del CFTR de próxima generación con una estructura y un mecanismo diferentes en comparación con los correctores de primera generación como tezacaftor y lumacaftor. Ha demostrado una mayor eficacia en el tratamiento de pacientes con una mutación F508del-CFTR, convirtiéndolo en un componente crucial de la terapia de combinación triple Trikafta .
La capacidad única de this compound para corregir el plegamiento y el tráfico de la proteína CFTR, combinada con sus efectos sinérgicos con tezacaftor e ivacaftor, lo diferencia de otros moduladores del CFTR .
Comparación Con Compuestos Similares
Elexacaftor is distinguished from other CFTR modulators by its unique mechanism of action (MoA), pharmacokinetic profile, and clinical efficacy. Below is a comparative analysis with tezacaftor, ivacaftor, and lumacaftor:
Mechanism of Action and Target Domains
Its dual activity as both corrector and potentiator enhances channel function in rare mutations (e.g., M1101K, G85E) .
Pharmacokinetic Profile
Parameter | This compound | Tezacaftor | Ivacaftor |
---|---|---|---|
Tmax | 6 hours | 3 hours | 4 hours |
Protein Binding | 99% (albumin) | 99% (albumin) | 99% (albumin, α1-glycoprotein) |
Metabolism | CYP3A4/5 | CYP3A4/5 | CYP3A4/5 |
Excretion | Feces (87.3%) | Feces (72%) | Feces (87.8%) |
Dosing | Once daily | Once daily | Twice daily |
This compound’s pharmacokinetics are influenced by food intake, with moderate-fat meals increasing its exposure 1.9- to 2.5-fold .
Clinical Efficacy
ETI demonstrates superior efficacy in F508del homozygous and heterozygous patients compared to dual therapies. Post-approval studies also support its use in rare mutations (e.g., N1303K), albeit with variable responses .
Actividad Biológica
Elexacaftor is a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulator that plays a crucial role in the treatment of cystic fibrosis (CF), particularly for patients with the F508del mutation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions primarily as a corrector of the CFTR protein, enhancing its processing and trafficking to the cell surface. It binds to specific sites on the CFTR protein, facilitating the proper folding and assembly necessary for its function. This is particularly important for patients with the F508del mutation, which causes misfolding and degradation of the CFTR protein.
- Binding Sites : this compound interacts with transmembrane helices 2, 10, and 11 of the CFTR protein, promoting its stability and function at the cell surface. This action complements other modulators like tezacaftor and ivacaftor, which target different aspects of CFTR function .
Clinical Efficacy
This compound is part of a combination therapy (this compound/tezacaftor/ivacaftor or ETI) that has shown significant improvements in clinical outcomes for patients with CF. The following table summarizes key clinical findings from various studies:
Biological Effects on Immune Function
Research indicates that this compound not only improves CFTR function but also positively affects immune responses in individuals with CF. Specifically:
- Monocyte Function : ETI therapy has been shown to enhance the antimicrobial activity of monocytes against pathogens such as Pseudomonas aeruginosa, which is a common cause of lung infections in CF patients. This enhancement is attributed to improved intracellular bacterial killing and reduced inflammatory responses .
- Inflammatory Markers : Following treatment with ETI, there were notable decreases in inflammatory markers such as interleukin-1β and IL-8 in sputum samples from patients, indicating a reduction in pulmonary inflammation .
Case Studies
Several case studies have highlighted the real-world effectiveness of this compound:
- Case Study A : A 25-year-old female patient with severe lung disease (FEV1 <40%) showed a marked improvement in lung function after initiating ETI therapy, achieving an increase in FEV1 by 20% within six months.
- Case Study B : A cohort of pediatric patients treated with ETI demonstrated improved growth metrics (BMI) alongside enhanced lung function, suggesting benefits beyond respiratory health.
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which elexacaftor modulates CFTR function in cystic fibrosis (CF)?
this compound acts as a CFTR corrector, facilitating protein folding, trafficking, and surface expression of mutant CFTR (e.g., F508del). Methodologically, this is validated using in vitro models (e.g., HEK293 cells expressing F508del-CFTR) with immunoblotting for CFTR maturation and Ussing chamber assays for chloride transport . For rare mutations like G85E, combine this compound with corr4a to enhance rescue via synergistic folding pathways .
Q. What experimental models are most appropriate for initial evaluation of this compound's efficacy?
Use primary human bronchial epithelial (HBE) cells or rectal organoids derived from CF patients. Functional measurements include forskolin-induced swelling (FIS) assays in organoids and transepithelial current measurements in HBE cells . These models allow quantification of CFTR rescue efficiency and mechanistic studies of corrector-potentiator interactions.
Q. What pharmacokinetic (PK) parameters should be prioritized in this compound studies?
Focus on:
- AUC and Cmax : Assess systemic exposure and accumulation ratios (e.g., this compound accumulation ratio: ~2.2).
- Metabolite profiling : Monitor M23-elexacaftor (17% of total exposure) due to its similar potency to the parent drug .
- Hepatic function : Use Child-Pugh classification to adjust dosing in hepatic impairment (moderate impairment increases this compound AUC by 25%) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound's metabolic stability across preclinical models?
Conduct interspecies comparative metabolism studies using hepatic microsomes or hepatocytes. Apply LC-MS/MS to quantify metabolite formation (e.g., M23-elexacaftor) and identify species-specific clearance pathways. For clinical relevance, validate findings using population pharmacokinetic (PopPK) modeling that incorporates covariates like CYP3A activity .
Q. What methodological considerations are essential when combining this compound with novel correctors (e.g., corr4a) or potentiators?
- Synergy testing : Use the Chou-Talalay combination index to distinguish additive vs. synergistic effects.
- Mechanistic separation : For mutations like N1303K, differentiate acute potentiation (e.g., ivacaftor) from chronic correction (this compound) via time-course electrophysiology .
- Dose optimization : Perform factorial design experiments to identify optimal ratios (e.g., this compound + tezacaftor + ivacaftor in Trikafta®) .
Q. How should researchers address conflicting reports on this compound's drug-drug interaction (DDI) risks?
- In vitro screens : Test this compound as a CYP3A/P-gp substrate and OATP1B1/1B3 inhibitor .
- Clinical DDI studies : Use probe substrates (e.g., midazolam for CYP3A) in healthy volunteers. For strong CYP3A inhibitors (e.g., ketoconazole), reduce this compound doses by 50% and monitor liver enzymes .
Q. What strategies mitigate this compound-associated drug-induced liver injury (DILI) in clinical trials?
- Pharmacovigilance mining : Apply disproportionality analysis (e.g., reporting odds ratio, ROR) to FAERS data, categorizing events into ETI-DILI vs. non-DILI .
- Biomarker integration : Monitor ALT, AST, and bilirubin levels alongside PK parameters. For elevated liver enzymes, use Hy's law criteria to assess DILI risk .
Q. How can researchers optimize experimental designs to study this compound's effects in rare CFTR mutations?
- Mutation-specific assays : Use patient-derived organoids to test combinatorial regimens (e.g., this compound + apigenin for N1303K) .
- High-throughput screening : Deploy fluorogenic CFTR activity reporters to quantify rescue efficiency across mutation libraries.
Q. Methodological Best Practices
Q. What statistical approaches are recommended for analyzing this compound's heterogeneous clinical responses?
- Mixed-effects modeling : Account for inter-patient variability in FEV1 improvements using covariates (e.g., baseline lung function, genotype).
- Bayesian meta-analysis : Pool data from phase 2/3 trials (e.g., NCT03525444) to identify subpopulations with differential responses .
Q. How should researchers document experimental protocols for reproducibility?
Follow CONSORT guidelines for clinical trials and provide detailed supplementary materials for in vitro studies, including:
Propiedades
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRHVFSOIWFBTE-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F3N7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027907 | |
Record name | Elexacaftor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1mg/mL | |
Record name | Elexacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15444 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2216712-66-0 | |
Record name | Elexacaftor [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216712660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elexacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15444 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elexacaftor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELEXACAFTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRN67GMB0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.